![molecular formula C28H24O4 B1217392 Calix(4)arene CAS No. 74568-07-3](/img/structure/B1217392.png)
Calix(4)arene
Overview
Description
Calix[4]arene, a molecule recognized for its unique structural framework, embodies a versatile platform in supramolecular chemistry. Its architecture, featuring a bowl-shaped configuration, has propelled its utilization across a diverse range of chemical applications. The molecule's distinct topology facilitates the construction of intricate coordination cages and metal-organic frameworks, particularly emphasizing its role in synthesizing covalent organic frameworks (COFs). The synthesis challenges associated with calix[4]arene, primarily due to its conformational flexibility, have been addressed by strategic modifications, enabling the creation of periodic 2D extended organic networks. This adaptability underscores calix[4]arene's significance in developing materials with tailored properties for specific applications, such as charge-selective dye removal (Garai et al., 2021).
Synthesis Analysis
The synthesis of calix[4]arene derivatives incorporates innovative strategies to overcome the inherent conformational flexibility of the molecule. Approaches such as dynamic imine bond formation and specific linker incorporation have proven effective in crafting COFs with distinct interpenetrated and non-interpenetrated frameworks. This versatility in synthesis protocols highlights the molecule's potential in the precise engineering of materials for environmental and analytical applications, showcasing its ability to selectively remove cationic dyes irrespective of their molecular size (Garai et al., 2021).
Molecular Structure Analysis
Calix[4]arene's cone-shaped molecular structure plays a pivotal role in the formation of COFs, facilitating the unique interpenetration of 2D layers. This structural characteristic is instrumental in generating materials with high negative surface charge, derived from calixarene units, which are tailored for specific charge-selective applications. The molecular structure of calix[4]arene, with its distinct conformational properties, underscores its utility in crafting materials with enhanced selectivity and performance in environmental remediation (Garai et al., 2021).
Chemical Reactions and Properties
The chemical versatility of calix[4]arene is exemplified by its ability to form dynamic imine bonds, enabling the synthesis of COFs with varying degrees of interpenetration. This reactivity is central to the molecule's application in creating frameworks that exhibit exceptional selectivity for cationic dyes. The inherent flexibility in calix[4]arene's chemical reactivity paves the way for the development of materials with tailored functionalities for charge-selective separation processes (Garai et al., 2021).
Physical Properties Analysis
The physical properties of calix[4]arene-derived COFs, such as their unique 2D layered structures, are crucial for their high performance in selective dye removal. The ability of these COFs to undergo selective formation of interpenetrated and non-interpenetrated frameworks significantly influences their physical characteristics, enabling the design of materials with specific surface charges and structural configurations for enhanced environmental applications (Garai et al., 2021).
Chemical Properties Analysis
The chemical properties of calix[4]arene, particularly its ability to undergo dynamic bond formation and its conformational flexibility, are key factors in its utility for synthesizing materials with specific chemical functionalities. These properties are exploited in the selective removal of cationic dyes, showcasing the molecule's potential in crafting materials for charge-selective environmental remediation. The adaptability in chemical properties further highlights calix[4]arene's role in the development of versatile materials for a broad spectrum of applications (Garai et al., 2021).
Scientific Research Applications
Rational Synthesis for All-Homocalixarenes
Calixarenes, including Calix(4)arene, are valuable in molecular design and serve as ligands. They are popular due to efficient preparation methods and have applications in macrocycle uses. The fitting geometry, ring size, and conformational mobility are crucial in their applications. Modifications of Calix(4)arene cores have led to advancements in homocalixarenes, which have extended linkers between aromatic rings, allowing for tuning of cavity size and symmetry (Predeus et al., 2013).
Fluorescent Calixarenes
Calix(4)arene has been conjugated with various fluorogenic groups, leading to the development of smart fluorescent probes. These probes are used in molecular sensors, bioimaging, drug and gene delivery, self-assembly, and as smart materials. Their preorganized cavities and ion-binding sites make them suitable for sensing applications and the development of nonlinear optical materials (Kumar et al., 2019).
Coordination Chemistry and Applications
Calix(4)arene derivatives, especially those functionalized at the lower rim, are significant in coordination chemistry. Their metal complexes have applications in fluorescence, catalysis, electrochemical sensing, extraction, and biological applications (Creaven et al., 2009).
Bis-Calix[4]arene-Supported Clusters
Bis-Calix[4]arene, a derivative of Calix(4)arene, forms clusters that mirror metal ion binding preferences of Calix(4)arene. These clusters have shown remarkable expansion and changes in magnetic properties, indicating potential applications in magnetic materials and catalysis (Coletta et al., 2016).
Wide-Rim and Outer-Face Functionalizations
Calix(4)arene compounds with organic functional groups, especially those with potential soft or hard donors and halides or organometallic fragments, have applications in various structural systems. Their functionalization is pivotal for use in target applications (Harvey, 2002).
Synthesis and Sensor Applications
Calix(4)arene derivatives like pyridyl-appended calix[4]arene have been synthesized for use in colorimetric sensors, especially for metal ions like Fe3+. Their ability to bind selectively to certain ions makes them valuable in environmental monitoring and analytical chemistry (Zhan et al., 2012).
Heavy Metal Ion Sorption
Silica gel-immobilized calix[4]arenes demonstrate efficiency in sorption of heavy metal ions like Pb(2+), Cd(2+), and Hg(2+), indicating their potential use in water purification and environmental cleanup (Wang et al., 2009).
Safety And Hazards
Calix(4)arene causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Calix(4)arene is an attractive host for molecular recognition due to its accessibility through the hollow cavity and shallow bowl shape . Designing a flexible molecule to recognize nano to large biomolecules is a challenging goal in host-guest chemistry . This suggests that future research could focus on designing flexible calix(4)arene molecules for various applications in supramolecular chemistry.
properties
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNHVQZZPXPQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340197 | |
Record name | Calix[4]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calix[4]arene | |
CAS RN |
74568-07-3 | |
Record name | 25,26,27,28-Tetrahydroxycalix[4]arene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74568-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calix[4]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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